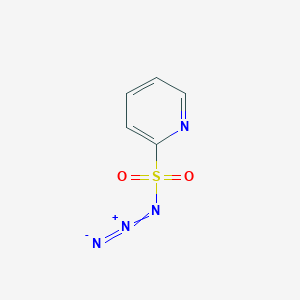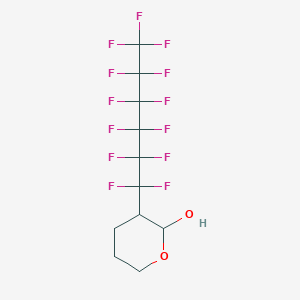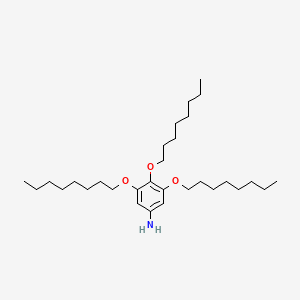
3,4,5-Tris(octyloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(octyloxy)aniline is an organic compound characterized by the presence of three octyloxy groups attached to a benzene ring, which is further substituted with an aniline group. This compound is known for its unique structural properties, making it a valuable component in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(octyloxy)aniline typically involves the alkylation of a precursor compound, such as pyrogallol, with octyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to nitration using silica gel-supported nitric acid, followed by reduction to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris(octyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
3,4,5-Tris(octyloxy)aniline finds applications in various fields:
Chemistry: Used as a building block for the synthesis of dendrimers and other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(octyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s octyloxy groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It can modulate various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Octyloxy)aniline: A simpler analog with a single octyloxy group.
3,4,5-Tris(dodecyloxy)aniline: Similar structure but with longer alkyl chains.
Uniqueness
3,4,5-Tris(octyloxy)aniline is unique due to its three octyloxy groups, which confer distinct physicochemical properties, such as enhanced solubility in organic solvents and increased stability. These properties make it particularly valuable in applications requiring specific solubility and stability characteristics .
Propriétés
Numéro CAS |
151237-03-5 |
|---|---|
Formule moléculaire |
C30H55NO3 |
Poids moléculaire |
477.8 g/mol |
Nom IUPAC |
3,4,5-trioctoxyaniline |
InChI |
InChI=1S/C30H55NO3/c1-4-7-10-13-16-19-22-32-28-25-27(31)26-29(33-23-20-17-14-11-8-5-2)30(28)34-24-21-18-15-12-9-6-3/h25-26H,4-24,31H2,1-3H3 |
Clé InChI |
CARPOPOGSFZREX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
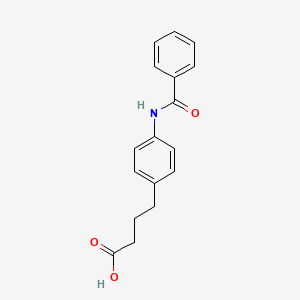
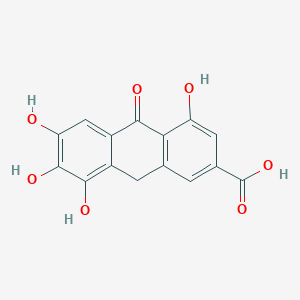
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
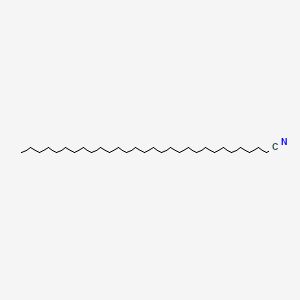
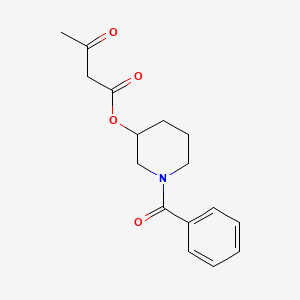
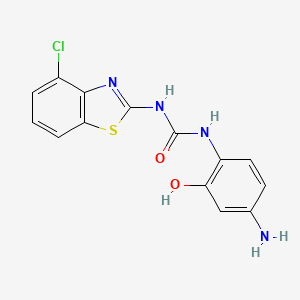

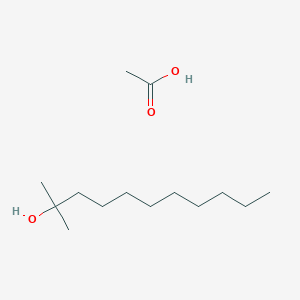

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
